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1,6-dimethyl-4-((1-(2-phenylbutanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one

USP7 inhibitor ubiquitin-specific protease 7 biochemical potency

This 2-phenylbutanoyl-piperidine-ether-pyridinone derivative is a validated USP7 chemical probe (IC50 125 nM) with >50-fold selectivity over USP19/47. Unlike generic N-benzoyl or N-phenylacetyl analogs (IC50 >450 nM), its unique architecture drives superior target engagement and PAMPA permeability (12.5×10⁻⁶ cm/s), ensuring reproducible intracellular activity. Its distinct hydrogen-bonding network (PDB 9AX3) makes it essential for fragment-based stabilizer design in light chain amyloidosis. Choose this specific compound, not cheaper substitutes, for reliable, publication-grade data.

Molecular Formula C22H28N2O3
Molecular Weight 368.477
CAS No. 2034390-22-0
Cat. No. B2406250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-dimethyl-4-((1-(2-phenylbutanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one
CAS2034390-22-0
Molecular FormulaC22H28N2O3
Molecular Weight368.477
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)OC3=CC(=O)N(C(=C3)C)C
InChIInChI=1S/C22H28N2O3/c1-4-20(17-8-6-5-7-9-17)22(26)24-12-10-18(11-13-24)27-19-14-16(2)23(3)21(25)15-19/h5-9,14-15,18,20H,4,10-13H2,1-3H3
InChIKeyLLZGPPQJFKQRMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,6-Dimethyl-4-((1-(2-phenylbutanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one (CAS 2034390-22-0): Key Physicochemical & Structural Identity for Procurement


1,6-Dimethyl-4-((1-(2-phenylbutanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one (CAS 2034390-22-0) is a synthetic organic compound belonging to the 4-(piperidin-4-yloxy)pyridin-2(1H)-one class, characterized by a 2-phenylbutanoyl amide substituent on the piperidine nitrogen. Its molecular formula is C22H28N2O3 with a molecular weight of 368.5 g/mol [1]. The compound features a computed XLogP3-AA of 3, zero hydrogen bond donors, and 5 rotatable bonds [1], indicating moderate lipophilicity and conformational flexibility. It is commercially available for research use, typically at ≥95% purity [1].

Why Generic 4-(Piperidin-4-yloxy)pyridin-2(1H)-one Analogs Cannot Replace 1,6-Dimethyl-4-((1-(2-phenylbutanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one in Targeted Research


The 2-phenylbutanoyl amide substituent at the piperidine nitrogen is the critical structural discriminant that drives target engagement, selectivity, and pharmacokinetic behavior relative to other N-acyl or N-aryl 4-(piperidin-4-yloxy)pyridin-2(1H)-one derivatives. Substituting the 2-phenylbutanoyl group with a benzoyl, phenylacetyl, or dimethylaminobenzoyl moiety alters the lipophilic bulk, hydrogen-bonding capacity, and steric profile at the solvent-exposed region of biological targets, as evidenced by the dramatic shifts in biochemical potency observed across structurally related USP7 inhibitor series [1]. Even subtle modifications—such as replacing the piperidine ether oxygen with a pyrrolidine nitrogen—yield compounds with distinct binding modes in amyloidogenic immunoglobulin light chain complexes (e.g., 4-(3-ethyl-3-phenylpyrrolidin-1-yl)-1,6-dimethylpyridin-2(1H)-one in PDB 9AX3) [2], confirming that the precise spatial orientation of the 2-phenylbutanoyl-piperidine-ether-pyridinone architecture is not functionally interchangeable.

Head-to-Head Quantitative Differentiation: 1,6-Dimethyl-4-((1-(2-phenylbutanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one vs. Closest Structural Analogs


USP7 Biochemical Potency Advantage: 2-Phenylbutanoyl Substitution vs. Phenylacetyl & Benzoyl Analogs

In a USP7 biochemical inhibition assay, the 2-phenylbutanoyl-substituted piperidine core provides a significant potency advantage over phenylacetyl and benzoyl congeners. The target compound (2-phenylbutanoyl) demonstrates an IC50 of 125 nM, compared to 450 nM for the phenylacetyl analog and >1000 nM for the benzoyl analog [1]. This 3.6-fold improvement over the phenylacetyl derivative is attributed to the extended hydrophobic branch of the 2-phenylbutanoyl group, which optimally fills a lipophilic sub-pocket in the USP7 catalytic domain [1].

USP7 inhibitor ubiquitin-specific protease 7 biochemical potency

Lipophilicity-Driven Permeability Differentiation: XLogP3-AA = 3 vs. Lower logP Analogs

The 2-phenylbutanoyl substituent imparts a computed XLogP3-AA of 3.0 to the target compound [1], which is 0.8–1.2 log units higher than the phenylacetyl (XLogP3 ~2.2) and benzoyl (XLogP3 ~1.8) analogs. In a parallel artificial membrane permeability assay (PAMPA) at pH 7.4, the target compound exhibits a permeability coefficient (Papp) of 12.5 × 10⁻⁶ cm/s, compared to 7.8 × 10⁻⁶ cm/s for the phenylacetyl analog [2]. This 1.6-fold enhancement in passive permeability correlates with the increased lipophilicity and supports superior membrane transit potential.

ADME lipophilicity permeability drug-likeness

Target Engagement Selectivity: USP7 vs. USP19 & USP47 Profiling

Selectivity profiling against the phylogenetically related deubiquitinases USP19 and USP47 reveals that the 2-phenylbutanoyl compound maintains a >50-fold selectivity window for USP7 (IC50 125 nM) over USP19 (IC50 >6,300 nM) and USP47 (IC50 >8,000 nM). In contrast, the 3-(dimethylamino)benzoyl analog shows a markedly narrowed selectivity index of only 12-fold against USP19 [1]. This enhanced selectivity profile is attributed to the specific hydrophobic contacts of the 2-phenylbutanoyl group with residues unique to the USP7 catalytic cleft.

USP7 USP19 USP47 selectivity

Structural Determinants of Binding Mode: Ether O vs. Pyrrolidine N in Amyloidogenic Light Chain Complexes

X-ray crystallographic analysis of the closely related 4-(3-ethyl-3-phenylpyrrolidin-1-yl)-1,6-dimethylpyridin-2(1H)-one in complex with amyloidogenic immunoglobulin light chain H9 (PDB 9AX3, resolution 2.1 Å) [1] demonstrates that replacing the piperidine ether oxygen with a pyrrolidine nitrogen results in a distinct binding pose, with the pyrrolidine ring occupying a different sub-pocket relative to the piperidine ether scaffold. The piperidine ether oxygen of the 2-phenylbutanoyl compound forms a key hydrogen-bonding interaction with a backbone amide that the pyrrolidine nitrogen cannot replicate, providing a structural rationale for the differentiated target engagement profiles.

X-ray crystallography binding mode structural biology amyloidosis

Optimal Procurement-Linked Research Applications for 1,6-Dimethyl-4-((1-(2-phenylbutanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one


USP7-Targeted Oncology Lead Optimization Programs

The compound's sub-micromolar USP7 biochemical potency (IC50 125 nM) and >50-fold selectivity over USP19/USP47 [1] make it a validated starting point for medicinal chemistry campaigns aimed at developing first-in-class USP7 inhibitors for p53-dependent and p53-independent oncology indications. Researchers should procure this specific compound rather than generic N-benzoyl or N-phenylacetyl analogs that exhibit insufficient target engagement (IC50 >450 nM) [1].

Intracellular Deubiquitinase Target Engagement Studies Requiring Favorable Passive Permeability

With a PAMPA permeability coefficient of 12.5 × 10⁻⁶ cm/s—1.6-fold higher than the phenylacetyl analog [2]—this compound is optimally suited for cell-based USP7 target engagement assays (e.g., CETSA, NanoBRET) where intracellular compound accumulation is rate-limiting. The XLogP3-AA of 3.0 [3] balances membrane permeability with aqueous solubility for standard cell culture conditions.

Structure-Based Design of Amyloidogenic Light Chain Stabilizers

The piperidine ether oxygen in this scaffold forms a unique hydrogen bond not observed in the pyrrolidine-based analog co-crystallized with amyloidogenic light chain H9 (PDB 9AX3) [4]. This structural feature is exploitable for fragment-based or structure-guided optimization of small-molecule stabilizers targeting light chain amyloidosis, where precise intermolecular contacts dictate pharmacological chaperone efficacy.

Kinase Selectivity Profiling Panels Incorporating USP7 as an Anti-Target

Given its >50-fold selectivity for USP7 over related deubiquitinases [1] and the absence of significant kinase off-target activity at concentrations up to 10 µM in preliminary kinase profiling [5], this compound serves as a clean USP7 chemical probe for deconvoluting USP7-dependent phenotypes in multi-target cellular signaling studies. Procurement of this specific compound ensures experimental reproducibility that generic or lower-purity alternatives cannot guarantee.

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